molecular formula C12H14O2 B2549903 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one CAS No. 1685-84-3

7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Cat. No. B2549903
CAS RN: 1685-84-3
M. Wt: 190.242
InChI Key: MTNAPFXYKUBHPV-UHFFFAOYSA-N
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Description

The compound 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one is a derivative of tetrahydronaphthalene, which is a structural motif found in various chemical entities with diverse biological activities. The methoxy and methyl groups on the tetrahydronaphthalene core can significantly influence the compound's chemical behavior and interaction with biological targets.

Synthesis Analysis

The synthesis of related compounds has been explored in several studies. For instance, the synthesis of 2-amino-2-methyl-6,7-dihydroxy-1,2,3,4-tetrahydronaphthalene, which lacks the methoxy group of the compound , was reported to be inactive as a DA1-type dopamine agonist, suggesting that the presence of a methyl group at the 2-position can have a significant steric impact on biological activity . Another study described a two-stage, three-step synthesis of a closely related compound, (R)-1-hydroxy-7-methoxy-1,2,3,4-tetrahydronaphthalene-1-carboxylic acid, starting from 7-methoxy tetralone, which involved Wittig olefination and Sharpless asymmetric dihydroxylation . These methods could potentially be adapted for the synthesis of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one.

Molecular Structure Analysis

The molecular structure of tetrahydronaphthalene derivatives has been the subject of various studies. For example, the stereochemistry of certain derivatives was established through X-ray crystallography, which is crucial for understanding the compound's three-dimensional conformation and its potential interactions with biological targets .

Chemical Reactions Analysis

The reactivity of tetrahydronaphthalene derivatives can be quite complex. One study reported the selective formation of O-methyloxime from a related ketone, demonstrating the nuanced reactivity of such compounds under different conditions . Another study synthesized novel oximes of 2-aryl-6-methoxy-3,4-dihydronaphthalene and evaluated them as inhibitors of a specific enzyme, indicating that the functionalization of the tetrahydronaphthalene core can lead to biologically active molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-methoxy-1,2,3,4-tetrahydronaphthalene have been studied using various spectroscopic techniques, including FT-IR, FT-Raman, UV-VIS, and NMR . These studies provide insights into the vibrational modes, electronic transitions, and molecular interactions of the compound. The molecular electrostatic potential (MESP), non-linear optical (NLO) properties, and conformational stability are also important characteristics that can influence the compound's applications in materials science and pharmacology.

Scientific Research Applications

Selective O-Methyloxime Formation

The compound 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one serves as a starting material in selective O-methyloxime formation reactions. These reactions involve its conversion with O-methylhydroxylamine hydrochloride in pyridine to yield specific methyloxime derivatives. Such derivatives have potential applications in synthetic chemistry, enabling further transformations for the development of diverse organic compounds (Collins, Fallon, & Skene, 1994).

Synthesis of Complex Estrogens

This compound has been utilized in the synthesis of complex estrogens. For instance, it has been transformed through various synthetic steps into 5,5, 10b-Trimethyl-cis-4b,5,6,10b,11,12-hexahydrochrysene-2,8-diol, a compound of interest in the study of estrogenic activities. Such research contributes to our understanding of hormone functions and the development of therapeutic agents (Collins, Cullen, Fallon, & Gatehouse, 1984).

Base-Catalyzed Rearrangement Studies

The compound is also subject to novel base-catalyzed rearrangement reactions to produce hydrophenanthrene keto acids. These reactions showcase the compound's versatility as a precursor in organic synthesis, paving the way for the discovery of new reactions and the synthesis of potentially bioactive molecules (Collins, Fallon, & Skene, 1994).

Acid-catalyzed Aromatization Research

Research into acid-catalyzed solvolytic elimination (aromatization) of allylic ethers and alcohols includes studies using derivatives of 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one. These studies provide valuable insights into reaction mechanisms and the stability of carbocations, contributing to the field of mechanistic organic chemistry (Jia & Thibblin, 2001).

Exploration of Inhibitors for Enzymatic Activities

The synthesis and biological evaluation of novel oximes derived from 7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one as potential inhibitors for specific enzymatic activities, such as 17α-hydroxylase-C17,20-lyase, have been documented. Although the inhibitory effects were marginal, such studies contribute to the ongoing search for new therapeutic agents (Zhuang & Hartmann, 1998).

properties

IUPAC Name

7-methoxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c1-8-6-9-4-3-5-11(13)10(9)7-12(8)14-2/h6-7H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNAPFXYKUBHPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1OC)C(=O)CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-methoxy-6-methyl-3,4-dihydronaphthalen-1(2H)-one

Synthesis routes and methods I

Procedure details

A mixture of 12.2 g. of o-methoxy toluene, 20 g. of succinic anhydride, 27 g. of aluminum chloride, and 250 ml. of carbon disulfide is stirred for four hours; the mixture is poured into 500 g. of ice, and the products are isolated by extraction with benzene. The product, a mixture of 2-methoxy-4-(3'-carboxy-1'-oxopropyl)-toluene and 2-methoxy-5-(3'-carboxy-1'-oxopropyl)-toluene is reduced with sodium borohydride, hydrogenolyzed with hydrogen in the presence of palladium charcoal catalyst, cyclized by treatment with concentrated sulfuric acid according to the procedures described in Part A of Example 3 to afford the mixed product 6-methyl-7-methoxy-1-tetralone and 7-methyl-6-methoxy-1-tetralone. The products are separated by distillation and identified by nuclear magnetic resonance.
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Synthesis routes and methods II

Procedure details

A solution of 4-(4-methoxy-3-methylphenyl)butyric acid (Compound 27, 24.0 g, 115.4 mmol) and 400 mL of methanesulfonic acid was stirred at room temperature under the argon atmosphere for 24 h, then poured into ice, extracted three times with ethyl acetate, washed with NaHCO3 1N, brine, dried over MgSO4, and filtered. The solvent was removed to give 19.2 g (88%) of the title compound as a dark brown solid.
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Synthesis routes and methods III

Procedure details

A mixture of 12.2 g. of o-methoxy toluene, 20 g. of succinic anhydride, 27 g. of aluminum chloride, and 250 ml. of carbon disulfide is stirred for four hours; the mixture is poured into 500 g. of ice, and the products are isolated by extraction with benzene. The product, a mixture of 2-methoxy-4-(3'-carboxy-1'-oxopropyl)-toluene and 2-methoxy-5-(3°-carboxy-1'-oxopropyl)-toluene is reduced with sodium borohydride, hydrogenolyzed wiith hydrogen in the presence of palladium charcoal catalyst, cyclized by treatment with concentrated sulfuric acid according to the procedures described in Part A of Example 3 to afford the mixed product 6-methyl-7-methoxy-1-tetralone and 7-methyl-6-methoxy-1-tetralone. The products are separated by distillation and identified by nuclear magnetic resonance.
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2-methoxy-4-(3'-carboxy-1'-oxopropyl)-toluene
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2-methoxy-5-(3°-carboxy-1'-oxopropyl)-toluene
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Synthesis routes and methods IV

Procedure details

A mixture of 12.2 g. of o-methoxy toluene, 20 g. of succinic anhydride, 27 g. of aluminum chloride, and 250 ml. of carbon disulfide is stirred for four hours; the mixture is poured into 500 g. of ice, and the products are isolated by extraction with benzene. The product, a mixture of 2-methoxy-4-(3'carboxy-1'oxopropyl)-toluene and 2-methoxy-5-(3'-carboxy-1'-carboxy-1'-oxopropyl)-toluene is reduced with sodium borohydride, hydrogenolyzed with hydrogen in the presence of palladium charcoal catalyst, cyclized by treatment with concentrated sulfuric acid according to the procedures described in Part A of Example 3 to afford the mixed product 6-methyl-7-methoxy-1-tetralone and 7-methyl-6-methoxy-1-tetralone. The products are separated by distillation and identified by nuclear magnetic resonance.
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